B1577566 Cecropin-A

Cecropin-A

Cat. No.: B1577566
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Antimicrobial Peptide Discovery

The recognition of naturally occurring substances with antimicrobial properties predates the discovery of many conventional antibiotics. The history of antimicrobial peptide discovery dates back to 1939 when René Dubos isolated gramicidin (B1672133) from a soil Bacillus strain, demonstrating its ability to protect mice from pneumococcal infection nih.govresearchgate.netmdpi.com. This marked a significant early step in identifying antimicrobial agents produced by living organisms nih.govresearchgate.netmdpi.com. Following this, other AMPs were isolated from various sources, including phagocytin from rabbit leukocytes in 1956 researchgate.net. However, the field of modern innate immunity, particularly concerning insects, saw a significant advancement in 1981 nih.gov.

Discovery and Initial Characterization of Cecropin-A

A landmark discovery occurred in 1981 when Hans Boman and colleagues at the Karolinska Institute sought to identify the structure of innate insect antimicrobial defense molecules nih.govbiorxiv.orgescholarship.org. This research led to the characterization of the primary structures of two potent antimicrobial peptides, named cecropins A and B, isolated from the hemolymph of the giant silk moth, Hyalophora cecropia nih.govscirp.orgwikipedia.orgapsnet.orgmdpi.commdpi.com. The term "cecropin" was derived from the scientific name of the moth wikipedia.org.

Initial characterization revealed that cecropins were small peptides, typically ranging from 31 to 39 amino acids in length scirp.orgwikipedia.org. Cecropin (B1577577) A, specifically, was found to have a primary structure consisting of 37 amino acid residues mdpi.com. These peptides were noted for their activity against both Gram-positive and Gram-negative bacteria wikipedia.org. Structural analysis indicated that cecropins, including Cecropin A, adopt an α-helix-like structure, with a highly amphipathic N-terminal end and a hydrophobic C-terminal end in the α-helix scirp.org. This amphipathic nature is crucial for their interaction with cell membranes scirp.org.

Classification and Phylogenetic Relationships of this compound within the Cecropin Family

This compound belongs to the cecropin family of antimicrobial peptides, which constitutes a main part of the innate immune system of insects wikipedia.orgiscabiochemicals.com. The cecropin family is part of a larger superfamily of toxic peptides that also includes pleurocidin (B1576808) and dermaseptin/ceratotoxin families, found in a range of animal kingdoms nih.gov.

Within the cecropin family, members are generally characterized by their α-helical structure and a conserved Gly-Pro hinge region that links the N-terminal amphipathic helix and the C-terminal hydrophobic helix ifremer.fracs.orgresearchgate.net. Phylogenetic analyses of cecropin family members from different species have provided insights into their evolutionary relationships researchgate.netnih.govmdpi.com. The cecropin family can be broadly categorized based on origin, with Class I deriving from lepidopteran insects, Class II from dipteran insects, Class III from coleopteran insects, and Class IV from other sources researchgate.net. Cecropin A, originally isolated from Hyalophora cecropia (a lepidopteran), falls into Class I researchgate.net.

Studies on the Drosophila cecropin family, which includes four genes clustered in the genome (CecA1, CecA2, CecB, and CecC), have indicated that the presence of multiple clusters is a derived state and suggest a birth-and-death model of evolution, involving repeated gene duplication, nonfunctionalization, and loss of some copies biorxiv.orgescholarship.orgnih.gov. Phylogenetic analysis of predicted cecropin genes supports the prominent role of Diptera and Lepidoptera in the production of cecropin genes, with a higher degree of phylogenetic relatedness observed within the same insect order mdpi.com.

Significance of this compound in Innate Immunity Research

The discovery and characterization of this compound were pivotal in invigorating interest in innate immunity, particularly in insects nih.govbiorxiv.orgescholarship.org. As one of the first insect AMPs identified, it served as a model for understanding the molecular mechanisms of innate defense in organisms lacking an adaptive immune system nih.govescholarship.orgmdpi.comnih.gov.

This compound's potent antimicrobial activity against a broad spectrum of bacteria highlighted the effectiveness of these small peptides as immune effectors wikipedia.orgiscabiochemicals.comnih.govpjps.pk. Its well-defined structure, with distinct amphipathic and hydrophobic regions, provided a basis for studying peptide-membrane interactions, a key mechanism of action for many AMPs scirp.orgmdpi.comtoku-e.comresearchgate.net.

Research on this compound and other insect cecropins has contributed significantly to the understanding of the insect humoral immune response, demonstrating how these peptides are induced upon infection via pathways like the Toll and Imd pathways biorxiv.orgescholarship.orgmdpi.comeje.cz. Studies using genetic modifications in Drosophila, such as deleting the cecropin locus, have provided in vivo evidence for the role of cecropins in defense against specific pathogens, particularly Gram-negative bacteria and fungi biorxiv.orgescholarship.org.

Beyond its direct antimicrobial role, research has also explored other facets of this compound's activity, including anti-inflammatory properties and potential cytotoxic effects on cancer cells, further underscoring its significance in broader host defense mechanisms and its potential as a template for novel therapeutic agents scirp.orgmdpi.comnih.govtoku-e.comnih.gov.

Here is a table summarizing some key characteristics of Cecropin A:

CharacteristicDescriptionSource(s)
OriginHyalophora cecropia (Giant Silk Moth) nih.govscirp.orgwikipedia.org
ClassificationCecropin family, Host Defense Peptide (HDP) / Antimicrobial Peptide (AMP) mdpi.comwikipedia.orgiscabiochemicals.com
Length37 amino acids mdpi.com
StructureLinear, α-helical with amphipathic N-terminus and hydrophobic C-terminus, connected by a hinge region scirp.orgmdpi.comifremer.fr
Activity SpectrumBroad-spectrum, active against Gram-positive and Gram-negative bacteria, also active against fungi wikipedia.orgiscabiochemicals.comnih.gov
Mechanism of ActionPrimarily involves disruption of bacterial cell membranes, often through pore formation or membrane disruption scirp.orgtoku-e.comresearchgate.net

Detailed research findings on Cecropin A's activity against specific microorganisms and its other biological effects have been documented. For instance, studies have shown its efficacy against multidrug-resistant organisms like Acinetobacter baumannii and Pseudomonas aeruginosa nih.gov. Research has also investigated its anti-inflammatory effects, demonstrating its ability to suppress the production of pro-inflammatory cytokines nih.govnih.gov.

Here is a table presenting some research findings on Cecropin A's activity:

Activity TypeTarget Organism/Cell LineKey Finding(s)Source(s)
AntibacterialGram-negative bacteria (e.g., E. coli, P. aeruginosa)Potent activity, involves membrane permeabilization and disruption. wikipedia.orgnih.govasm.org wikipedia.orgnih.govasm.org
AntibacterialGram-positive bacteriaActive against some strains. wikipedia.org wikipedia.org
AntibacterialColistin-resistant E. coli (ColREC)Significant antibacterial and antibiofilm activities. mdpi.com mdpi.com
AntifungalPlant-pathogenic fungiInhibits fungal growth at low micromolar concentrations, causes abnormal hyphal branching. apsnet.org apsnet.org
Anticancer/CytotoxicMammalian leukemia, lymphoma, hepatocellular carcinoma cell lines, MDA-MB-231 breast cancer cellsExhibits cytotoxic effects, induces apoptosis or caspase-independent cell death. scirp.orgnih.govtoku-e.com scirp.orgnih.govtoku-e.com
Anti-inflammatoryLPS-stimulated RAW264.7 cells (mouse macrophages), bovine endometrial epithelial cells (bEECs)Suppresses production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), inhibits MAPK signaling pathways. nih.govnih.gov nih.govnih.gov
Anti-biofilmUropathogenic E. coli (UPEC), Colistin-resistant E. coli (ColREC)Can destroy planktonic and sessile biofilm-forming cells, inhibits biofilm formation. wikipedia.orgmdpi.com wikipedia.orgmdpi.com
LPS NeutralizationLipopolysaccharide (LPS)Directly interacts with and neutralizes LPS. mdpi.com mdpi.com

Properties

bioactivity

Antibacterial

sequence

GGLKKFGKKLEGVGKRVFKASEKALPVVTGFKAL

Origin of Product

United States

Biological Origin and Biosynthesis of Cecropin a

Natural Biological Sources of Cecropin-A

This compound and its homologs are primarily found within the insect kingdom, where they serve as a first line of defense against microbial invaders.

Insect Hemolymph as a Primary Source

The primary natural source of this compound is the hemolymph of insects, which is the fluid equivalent of blood in vertebrates. It was first isolated from the hemolymph of the giant silk moth, Hyalophora cecropia, after the pupae were challenged with bacteria. This discovery highlighted the inducible nature of this antimicrobial peptide, as its concentration in the hemolymph increases significantly upon infection. The fat body, an organ analogous to the vertebrate liver, and certain hemocytes (blood cells) are the main sites of this compound synthesis, from where it is secreted into the hemolymph to circulate throughout the insect's body and combat pathogens.

Identification in Diverse Insect Orders and Species

Following its initial discovery in Lepidoptera, this compound and its variants have been identified in a wide array of insect orders, underscoring its evolutionary significance in insect immunity. Initially, research focused on Lepidoptera (moths and butterflies) and Diptera (flies and mosquitoes). More recent transcriptomic and genomic analyses have expanded this list to include several other holometabolous insect orders. nih.gov

Insect OrderExample Species
LepidopteraHyalophora cecropia (Cecropia moth), Bombyx mori (Domestic silk moth), Manduca sexta (Tobacco hornworm)
DipteraDrosophila melanogaster (Common fruit fly), Anopheles gambiae (Malaria mosquito), Musca domestica (Housefly)
ColeopteraBeetles
TrichopteraCaddisflies
NeuropteraLacewings, antlions
MegalopteraDobsonflies, alderflies
MecopteraScorpionflies
SiphonapteraFleas

Biosynthesis Pathways and Genetic Regulation of this compound

The production of this compound is a tightly regulated process, initiated in response to the detection of pathogens. This regulation occurs primarily at the genetic level, involving complex signaling pathways that culminate in the synthesis and maturation of the active peptide.

Gene Expression and Induction upon Pathogen Challenge

The expression of this compound genes is not constitutive but is strongly and rapidly induced upon systemic infection by bacteria or fungi. When a pathogen breaches the insect's physical barriers and enters the hemocoel, pathogen-associated molecular patterns (PAMPs), such as peptidoglycans from bacterial cell walls, are recognized by the insect's immune system. This recognition triggers a signaling cascade that leads to the robust transcription of cecropin (B1577577) genes, primarily in the fat body and hemocytes. The resulting increase in this compound levels in the hemolymph is a critical component of the insect's humoral immune response.

Transcriptional Regulation Mechanisms (e.g., Toll and Imd Pathways in Drosophila)

In the model organism Drosophila melanogaster, the transcriptional regulation of antimicrobial peptides, including cecropins, is well-characterized and is mainly controlled by two distinct signaling pathways: the Toll and the Immune deficiency (Imd) pathways.

The Imd pathway is the primary regulator of cecropin gene expression in response to infection with Gram-negative bacteria. The recognition of diaminopimelic acid (DAP)-type peptidoglycan, a component of the cell walls of Gram-negative bacteria and certain Gram-positive bacilli, activates this pathway. This activation leads to the cleavage and subsequent nuclear translocation of the NF-κB-like transcription factor Relish, which then binds to specific sites in the promoter regions of cecropin genes, driving their transcription.

The Toll pathway , on the other hand, is predominantly activated by lysine-type peptidoglycan from most Gram-positive bacteria and by fungal β-1,3-glucans. While the Toll pathway is the main regulator of antifungal peptide genes, it also contributes to the induction of cecropin genes, often working in concert with the Imd pathway to mount a broad-spectrum antimicrobial response. The activation of the Toll pathway leads to the nuclear translocation of the NF-κB transcription factors Dorsal and Dorsal-related immunity factor (Dif), which also bind to the promoter regions of cecropin genes.

Post-Translational Modifications and Their Functional Implications

This compound is initially synthesized as an inactive precursor molecule, a prepropeptide, which undergoes a series of post-translational modifications to become a mature, active peptide.

The biosynthesis begins with the translation of cecropin mRNA into a prepropeptide. The "pre" region is a signal peptide that directs the nascent polypeptide to the endoplasmic reticulum for secretion. This signal peptide is then cleaved off by a signal peptidase , yielding a procecropin. nih.gov

The "pro" region is subsequently removed by a dipeptidyl aminopeptidase , which excises dipeptides from the N-terminus of the procecropin. nih.gov This enzymatic processing is a crucial step in the maturation of the peptide.

A key post-translational modification for the majority of insect cecropins is C-terminal amidation . This process involves the enzymatic conversion of a C-terminal glycine (B1666218) residue into a primary amide group. pnas.orgpnas.org This amidation is critical for the biological activity and stability of this compound. The amide group neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's interaction with negatively charged bacterial membranes. nih.gov Furthermore, amidation can protect the peptide from degradation by carboxypeptidases, thereby increasing its half-life in the hemolymph. nih.gov

Molecular Structure and Structural Biology of Cecropin a

Primary Structure Features of Cecropin-A

Below is a table showing the amino acid sequence of Hyalophora cecropia Cecropin (B1577577) A:

PositionAmino Acid
1Lys (K)
2Trp (W)
3Lys (K)
4Leu (L)
5Phe (F)
6Lys (K)
7Lys (K)
8Ile (I)
9Glu (E)
10Lys (K)
11Val (V)
12Gly (G)
13Gln (Q)
14Asn (N)
15Ile (I)
16Arg (R)
17Asp (D)
18Gly (G)
19Ile (I)
20Ile (I)
21Lys (K)
22Ala (A)
23Gly (G)
24Pro (P)
25Ala (A)
26Val (V)
27Ala (A)
28Val (V)
29Val (V)
30Gly (G)
31Gln (Q)
32Ala (A)
33Thr (T)
34Qia (Q)
35Ile (I)
36Ala (A)
37Lys (K)

Note: The C-terminus is typically amidated (-NH2). nih.gov

Secondary and Tertiary Structural Conformations

In aqueous solutions, this compound exists primarily as an unstructured or random coil. nih.govmdpi.com However, upon interacting with membrane-mimetic environments, such as micelles or lipid bilayers, it undergoes a significant conformational change, adopting a defined secondary and tertiary structure. nih.govmdpi.com

Alpha-Helical Architecture in Membrane-Mimetic Environments

A key structural feature of this compound in membrane-mimetic environments is its significant alpha-helical content. nih.govmdpi.com Circular dichroism (CD) spectroscopy studies have shown that in the presence of dodecylphosphocholine (B1670865) (DPC) or sodium dodecyl sulfate (B86663) (SDS) micelles, which mimic cellular membranes, this compound exhibits characteristic double negative minima at approximately 205 nm and 220 nm, indicative of an alpha-helical structure. nih.govmdpi.com This alpha-helical conformation is crucial for its interaction with and disruption of lipid membranes. acs.org

Role of N-terminal Amphipathicity and C-terminal Hydrophobicity

The functional structure of this compound is characterized by a distinct segregation of properties along its length. The N-terminal region is predominantly amphipathic, meaning it has both hydrophilic (polar, charged) and hydrophobic (non-polar) faces. nih.govmdpi.comscirp.org This amphipathicity is largely due to the presence of positively charged lysine (B10760008) residues and hydrophobic residues arranged on opposite sides of the helix when viewed as a helical wheel projection. The hydrophilic face interacts favorably with the negatively charged headgroups of phospholipids (B1166683) in bacterial membranes. nih.govrcsb.org The C-terminal region, in contrast, is more hydrophobic. nih.govmdpi.comscirp.org This hydrophobic segment is thought to insert into the non-polar acyl chains within the lipid bilayer. acs.org This differential distribution of charged and hydrophobic residues is essential for the peptide's initial binding to the membrane surface and subsequent insertion and pore formation. nih.govacs.orgrcsb.org

Flexible Hinge Region Characteristics

This compound typically adopts a helix-hinge-helix structure in membrane-mimicking environments. nih.gov This involves two alpha-helical segments connected by a more flexible hinge region. nih.govacs.orgacs.org In Hyalophora cecropia Cecropin A, this hinge region is often associated with residues around Gly23. acs.org This flexible hinge is considered important as it may provide the conformational flexibility needed for the peptide to bend or reorient, facilitating its insertion into and spanning of the lipid bilayer and potentially aiding in the formation of pores or channels. nih.govrcsb.orgrcsb.orgkribb.re.kr

Advanced Spectroscopic and Imaging Techniques in Structural Elucidation

Various advanced techniques have been employed to determine the structure of this compound and its interactions with membranes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for elucidating the solution structure of this compound, particularly in membrane-mimetic environments. nih.govosti.govgmclore.orgcapes.gov.brnih.gov By analyzing NMR data, researchers can obtain detailed information about the peptide's conformation, including the presence and extent of alpha-helices, the flexibility of different regions, and the interactions between the peptide and lipids or micelles. nih.govosti.govgmclore.org Early NMR studies in solutions containing hexafluoroisopropyl alcohol (HFIP), a structure-inducing solvent, revealed two helical regions in this compound, extending approximately from residues 5 to 21 and from residues 24 to 37, connected by a less structured region. nih.govosti.govgmclore.org NMR has also been used to study the interaction of this compound and its derivatives with micelles, providing insights into how the peptide associates with and potentially inserts into membrane-like structures. nih.govrcsb.orgnih.gov Techniques like saturation transfer difference (STD)-NMR can identify which residues of the peptide are in close contact with the membrane mimetic. nih.gov

Circular Dichroism (CD) Spectroscopy Analyses

Circular Dichroism (CD) spectroscopy is a valuable technique used to analyze the secondary structure of peptides and proteins dtic.mil. CD measurements of this compound have shown that while it tends to have a largely random coil conformation in aqueous solutions, it adopts a more ordered, predominantly α-helical structure in environments that mimic biological membranes, such as in the presence of hexafluoroisopropyl alcohol (HFP) or liposomes scilit.comgmclore.org. Studies have indicated that in the presence of 10-15% (v/v) HFP, this compound transitions to a fully ordered, helical conformation scilit.comgmclore.org. CD spectra typically show characteristic negative bands at approximately 208 nm and 222 nm, along with a positive peak around 190 nm, indicative of an α-helical structure mdpi.comdtic.milmdpi.com. These analyses confirm that the secondary structure of this compound is highly influenced by its environment, transitioning to an α-helical form upon interacting with membrane-like conditions scilit.comgmclore.org.

Mechanisms of Action of Cecropin a

Membrane-Targeting Mechanisms

Cecropin-A's ability to target and disrupt cell membranes is a critical aspect of its antimicrobial activity. nih.govasm.org This targeting is influenced by the peptide's structural and physicochemical properties, particularly its cationic charge and amphipathicity. scirp.orgmdpi.com

Electrostatic Interactions with Anionic Membrane Lipids

A crucial initial step in the interaction of this compound with bacterial membranes involves electrostatic interactions. mdpi.comcabidigitallibrary.org Bacterial cell membranes, especially those of Gram-negative bacteria, contain a higher proportion of anionic lipids compared to eukaryotic cell membranes. nih.gov The positively charged residues within this compound, such as lysine (B10760008) and arginine, are electrostatically attracted to the negatively charged headgroups of these anionic phospholipids (B1166683). scirp.orgmdpi.comrcsb.org This initial attraction facilitates the binding and accumulation of the peptide on the bacterial cell surface. cabidigitallibrary.orgnih.gov Studies using model membranes have shown that the presence of anionic lipids dramatically increases peptide binding. acs.org While it is commonly assumed that this selectivity for bacterial membranes is solely due to the abundance of anionic lipids, some research suggests that other abundant anions like polysaccharides or membrane proteins may also play a role in binding and concentrating polypeptide antibiotics on the bacterial surface. nih.gov

Peptide-Membrane Permeabilization and Depolarization Models

Following the initial binding, this compound induces membrane permeabilization and depolarization, ultimately leading to cell death. nih.govasm.org Several models have been proposed to explain how this compound and other amphipathic α-helical antimicrobial peptides disrupt the membrane bilayer. scirp.orgmdpi.com

Carpet Model Hypothesis

One proposed mechanism is the "carpet model." nih.govasm.orgnih.gov According to this hypothesis, this compound peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. nih.govnih.gov This accumulation is driven by electrostatic interactions with the anionic lipids. cabidigitallibrary.orgmdpi.com At a certain threshold concentration, the peptide layer disrupts the membrane integrity, potentially through a detergent-like effect that leads to the formation of micelles and membrane disintegration. mdpi.comnih.gov Molecular dynamics simulations have provided results that support a "carpet-like" mechanism, indicating that hydrophobic interactions, in addition to electrostatic ones, contribute to the stable interaction and that the peptide can induce deformations of the lipid bilayer when partially buried with its apolar side interacting with lipid tails and the cationic face interacting with phosphate (B84403) groups. cabidigitallibrary.org

Ion Channel/Pore Formation Mechanisms

Another prominent mechanism involves the formation of ion channels or pores in the membrane. nih.govscirp.orgmdpi.com Studies have demonstrated that this compound can form partially selective ion channels in lipid bilayers. nih.govasm.org The peptide is thought to aggregate and assume a transbilayer orientation within the membrane. asm.org At low peptide-to-lipid ratios, ion channels may form, while at higher ratios, larger "pores" capable of passing probe molecules can be created. wikipedia.orgasm.org These pores or channels disrupt the membrane potential and lead to the leakage of essential ions (such as K⁺) and other cytoplasmic contents, ultimately causing cell death. nih.govscirp.org Models have been proposed for the structure of the ion channels formed by cecropins, suggesting that they may assemble as antiparallel dimers with helical segments spanning the membrane. nih.gov The formation of these transmembrane pores alters cell membrane permeability and can lead to irreversible cytolysis. scirp.org

Disruption of Membrane Architecture (e.g., Condensation, Multilamellar Stacks)

Beyond simple pore formation or carpet-like disruption, this compound and its derivatives can also induce more significant alterations in membrane architecture. Research on a hybrid peptide incorporating a fragment of this compound, for instance, has shown that it can disrupt vesicles, leading to membrane condensation and the formation of "onion-like" multilamellar stacks. acs.orgnih.govscite.ai This extensive membrane disruption, held together by intercalated peptides, has been proposed as a mechanism of action, suggesting that cell death can occur through widespread membrane disorganization rather than solely through pore formation. acs.orgnih.gov Small-angle neutron scattering (SANS) and small-angle X-ray diffraction (SAXD) studies have revealed changes in lipid bilayer thickness and stiffening induced by the peptide, supporting the idea of significant structural rearrangement of the membrane. acs.orgnih.govresearchgate.net

Interaction with Lipopolysaccharides (LPS) of Gram-Negative Bacteria

For Gram-negative bacteria, the outer membrane presents an initial barrier, and this compound interacts with its key component, lipopolysaccharide (LPS). nih.govresearchgate.netmdpi.com LPS is a large molecule consisting of O-antigen, core oligosaccharide, and lipid A. mdpi.com this compound has been shown to bind to LPS, particularly interacting with the diphosphoryl lipid A moiety. researchgate.netnih.gov This interaction is primarily electrostatic, involving the cationic residues of the peptide and the negatively charged phosphate groups in lipid A. mdpi.comnih.gov Binding to LPS can lead to the destabilization and permeabilization of the outer membrane, allowing the peptide to reach the cytoplasmic membrane, which is the primary target for pore formation and depolarization. researchgate.netmdpi.comasm.org The affinity of cecropins for LPS is considered important for their activity against Gram-negative bacteria. researchgate.netmdpi.com

Selectivity for Microbial Membranes over Eukaryotic Membranes

A key feature of many antimicrobial peptides, including this compound, is their preferential activity against microbial membranes compared to eukaryotic cell membranes. This selectivity is often attributed to differences in membrane composition. Bacterial membranes, for instance, are typically rich in anionic lipids, while eukaryotic cell membranes have a higher proportion of zwitterionic lipids and cholesterol. The cationic nature of this compound facilitates electrostatic interactions with the negatively charged microbial membranes, leading to peptide accumulation and subsequent disruption. While the precise mechanisms ensuring low toxicity to eukaryotic cells are still under investigation, the distinct lipid composition is considered a primary factor in this differential interaction. Studies involving interactions between this compound and membrane phospholipids have shown strong interaction with bacterial cell mimetic membranes, implying selectivity for bacterial cells researchgate.net.

Investigations into Intracellular Targets and Signaling Pathways

Beyond membrane disruption, research has delved into the potential of this compound to engage with intracellular components and modulate cellular signaling cascades. These investigations aim to uncover additional mechanisms contributing to its antimicrobial or immunomodulatory effects.

Modulation of Intracellular Signaling Pathways (e.g., MAPK, ERK, JNK)

This compound has been shown to influence intracellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) pathways, which include Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. These pathways are involved in various cellular processes, including inflammation, apoptosis, and immune responses plos.org. Studies have indicated that this compound can inhibit the MAPK pathway, contributing to anti-inflammatory effects nih.govmdpi.comnih.gov. Specifically, it has been observed to inhibit the phosphorylation of JNK and p38 MAPK mdpi.com. Additionally, this compound has been shown to downregulate the MEK/ERK pathway in porcine intestinal epithelial cells, which is associated with enhanced intestinal barrier function nih.gov. The modulation of these pathways suggests that this compound's effects are not solely limited to direct membrane damage but also involve influencing host or microbial cellular signaling.

Effects on Oxidative Stress Markers (e.g., ROS generation)

This compound's impact on oxidative stress markers, such as Reactive Oxygen Species (ROS) generation, has been investigated. ROS are involved in various cellular processes but excessive levels can lead to oxidative stress and cellular damage mdpi.com. Some studies suggest that this compound can reduce ROS levels, thereby alleviating oxidative stress nih.govnih.gov. This effect may be mediated through the downregulation of enzymes like NADPH Oxidase (NOX) and the upregulation of antioxidant enzymes such as catalase (CAT), glutathione (B108866) peroxidase (GPX), and superoxide (B77818) dismutase (SOD) nih.govnih.gov. Conversely, other research indicates that this compound might contribute to oxidative stress, potentially depending on the concentration and cellular context frontiersin.org. For instance, a low dose of this compound enhanced hydrogen peroxide levels in chicken hepatic cells, and a high dose contributed to oxidative stress in inflammatory conditions frontiersin.org. In Candida albicans, Cecropin (B1577577) has been shown to induce the production of reactive oxygen species mdpi.com.

Potential for DNA Binding (Cecropin P1 as a comparative example)

While the primary mode of action for many cecropins involves membrane interaction, some studies have explored the potential for intracellular targets, including DNA binding. Cecropin P1, another member of the cecropin family, has been shown to possess DNA-binding capacity acs.orgnih.gov. This mechanism has been suggested to contribute to its antimicrobial activity after the peptide has permeated the cell membrane nih.gov. Studies using DNA electromobility shift assays have demonstrated that Cecropin P1 can bind to DNA, with the C-terminal region affecting this capacity acs.orgnih.govacs.org. While direct evidence for significant DNA binding by this compound itself is less extensively documented compared to its membrane activity, the investigation into Cecropin P1 highlights the possibility of intracellular targets, including genetic material, as a complementary mechanism of action within the cecropin family.

Influence on Mitochondrial Function

Mitochondria are crucial organelles involved in energy production, apoptosis, and the regulation of cellular redox state mdpi.com. This compound has been shown to influence mitochondrial function. Studies have indicated that this compound can alleviate LPS-induced mitochondrial dysfunction nih.govnih.gov. This may involve reducing ROS levels and influencing mitochondrial membrane potential nih.govmdpi.com. Specifically, Cecropin has been observed to induce hyperpolarization of the mitochondrial membrane potential in Candida albicans, leading to mitochondrial damage mdpi.com. The impact on mitochondrial function suggests that this compound can affect key cellular processes beyond the cell membrane.

Broad Spectrum Biological Activities of Cecropin A: an Academic Perspective

Antimicrobial Activities

Cecropin-A exhibits a wide range of antimicrobial activities, demonstrating efficacy against various types of bacteria, as well as some fungi and protozoans. mdpi.comtoku-e.comnih.govmalariaworld.org Its primary and most well-documented activity is against bacteria. mdpi.comlifescienceproduction.co.uktoku-e.com

Antibacterial Spectrum and Efficacy

This compound and its analogs have been shown to possess potent antibacterial activity against a broad spectrum of both Gram-negative and Gram-positive bacteria. lifescienceproduction.co.uksci-hub.senih.govsb-peptide.com While there can be variations in activity depending on the specific study and bacterial strain, cecropins generally exhibit high in vitro activity against Gram-negative bacteria. mdpi.com

This compound is particularly effective against Gram-negative bacteria. mdpi.comlifescienceproduction.co.ukbiorxiv.orgnih.govfrontiersin.orgoup.commdpi.com Studies have shown high efficacy against a large panel of Gram-negative species. biorxiv.orgnih.gov For instance, Cecropin (B1577577) A has demonstrated potent activity against Escherichia coli, with reported LC50 values of 0.9 µM and LC90 values of 1.7 µM against certain strains. asm.orgsb-peptide.com It has also shown activity against Pseudomonas aeruginosa and Acinetobacter baumannii, including multidrug-resistant isolates. frontiersin.orgmalariaworld.orgsb-peptide.comasm.orgasm.org

Research indicates that this compound's interaction with the negatively charged outer membrane of Gram-negative bacteria, specifically targeting lipid A components of lipopolysaccharides (LPS), is crucial for its activity. frontiersin.orgnih.govnih.gov This interaction leads to membrane permeabilization and disruption. lifescienceproduction.co.uknih.govasm.orgsci-hub.sefrontiersin.orgasm.orgasm.org

Table 1: Examples of this compound Activity Against Gram-Negative Bacteria

Bacterial SpeciesNotes on ActivitySource
Escherichia coliHigh efficacy, permeabilizes and depolarizes membranes, LC50/LC90 reported. asm.orgsb-peptide.com
Pseudomonas aeruginosaPotent activity, including MDR strains, disrupts membranes. malariaworld.orgsb-peptide.comasm.org
Acinetobacter baumanniiEffective against MDR clinical isolates, causes membrane permeability. frontiersin.orgmalariaworld.orgsb-peptide.comasm.org
Enterobacter cloacaeContributes to control in Drosophila models. biorxiv.orgnih.gov
Providencia heimbachaeContributes to control in Drosophila models. biorxiv.orgnih.gov
Salmonella entericaShows activity, particularly in combination with other agents. mdpi.comnih.gov
Klebsiella pneumoniaeEffective against laboratory strains. mdpi.com
Serratia marcescensBactericidal activity reported for Ascaris cecropins and H. cecropia Cecropin A. nih.gov
Salmonella typhimuriumBactericidal activity reported for Ascaris cecropins and H. cecropia Cecropin A. nih.gov

While generally showing higher activity against Gram-negative bacteria, natural cecropins and synthetic analogs also exhibit activity against some Gram-positive bacteria. mdpi.comlifescienceproduction.co.uknih.govoup.com However, natural cecropins are often reported as being less active or weakly active against Staphylococcus aureus, a high-priority pathogen. mdpi.com In contrast, some synthetic cecropin analogs have demonstrated activity against S. aureus. mdpi.com Studies using Ascaris suum cecropins, including Cecropin P1 (a cecropin-like peptide), and H. cecropia Cecropin A have shown bactericidal activity against Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus. nih.gov The difference in activity between Gram-negative and Gram-positive bacteria is thought to be related to the differences in their cell membrane composition and structure. mdpi.comoup.com

Table 2: Examples of this compound Activity Against Gram-Positive Bacteria

Bacterial SpeciesNotes on ActivitySource
Bacillus subtilisBactericidal activity reported. nih.gov
Micrococcus luteusGenerally active, bactericidal activity reported. mdpi.comnih.gov
Staphylococcus aureusNatural cecropins often weakly active or not active; some synthetic analogs are active. mdpi.com Bactericidal activity reported for Ascaris cecropins and H. cecropia Cecropin A. nih.gov mdpi.comnih.gov

A significant area of research for this compound is its effectiveness against multidrug-resistant (MDR) bacterial strains, which are a growing global health concern. mdpi.comfrontiersin.org this compound and its analogs have shown potent antimicrobial activity against MDR bacteria, including those listed by the WHO as critical priority pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. mdpi.comfrontiersin.orgmalariaworld.org Studies have demonstrated that the bactericidal activity of cecropin A-fused endolysin increased significantly against various MDR A. baumannii clinical isolates. frontiersin.org Furthermore, cecropin A-melittin hybrid peptides have shown fast microbicidal effects on colistin-resistant clinical isolates of A. baumannii. oup.com The ability of cecropins to target bacterial membranes through a lytic mechanism makes them promising candidates against strains that have developed resistance to conventional antibiotics targeting specific cellular processes. mdpi.comtoku-e.com

Bacterial biofilms pose a significant challenge in treating infections due to their increased resistance to antibiotics. researchgate.netmdpi.com Research indicates that this compound possesses antibiofilm properties, being able to disrupt and eradicate preformed biofilms. biorxiv.orgresearchgate.netmdpi.comnih.govfrontiersin.org Studies on uropathogenic Escherichia coli (UPEC) biofilms have shown that cecropin A can destroy both planktonic and sessile biofilm-forming cells. researchgate.net The antibiofilm mechanism of this compound extends beyond simple pore formation and can involve disrupting the extracellular matrix, inhibiting efflux pump activity, and interacting with nucleic acids within the biofilm. researchgate.net Modified cecropin A-derived peptides have also demonstrated enhanced antibiofilm activities against multidrug-resistant Pseudomonas aeruginosa. mdpi.comfrontiersin.orgresearchgate.net

Table 3: this compound Activity Against Bacterial Biofilms

Target Bacteria / Peptide TypeBiofilm ActivityMechanism NotesSource
Uropathogenic E. coli (UPEC)Disrupts/eradicatesOuter membrane permeabilization, disrupts matrix, inhibits efflux pumps, interacts with nucleic acids. researchgate.net
MDR P. aeruginosaInhibits formation, eradicates preformed biofilms.Membrane disruption, depolarization, permeabilization. mdpi.comfrontiersin.orgresearchgate.net
MDR Enteroaggregative E. coliInhibits initial formation, eradicates preformed biofilms.Demonstrated efficacy alone and in combination with other AMPs. nih.gov

While much of the research on this compound has focused on aerobic bacteria, some studies have investigated its activity against anaerobic organisms. A study on a cecropin-melittin hybrid peptide, which contains portions of cecropin A, demonstrated antimicrobial activity against a range of anaerobic bacterial strains, including those belonging to the Bacteroides fragilis group, fusobacteria, propionibacteria, and peptostreptococci. nih.govcore.ac.uk This suggests that this compound-based peptides may hold promise for the treatment of anaerobic bacterial infections. pjps.pk Specific MIC values for cecropin A against certain anaerobic strains, such as B. fragilis, Porphyromonas melaninogenica, Cutibacterium acnes, Peptoniphilus anaerobius, and Porphyromonas stomatis, have been reported, indicating effectiveness against these species. pjps.pk

Table 4: this compound Activity Against Anaerobic Bacteria

Bacterial SpeciesActivity NotesSource
Bacteroides fragilis groupInhibited by cecropin-melittin hybrid; specific MIC reported for B. fragilis. nih.govcore.ac.ukpjps.pk
FusobacteriaInhibited by cecropin-melittin hybrid; specific MIC reported for P. melaninogenica and P. stomatis. nih.govcore.ac.ukpjps.pk
PropionibacteriaInhibited by cecropin-melittin hybrid; specific MIC reported for C. acnes. nih.govcore.ac.ukpjps.pk
PeptostreptococciInhibited by cecropin-melittin hybrid; specific MIC reported for P. anaerobius. nih.govcore.ac.ukpjps.pk

Antifungal Activities

This compound exhibits fungicidal properties against a range of fungal species, impacting both yeasts and filamentous fungi. researchgate.netnih.gov This activity is crucial in the context of rising drug resistance in fungal pathogens, highlighting the potential of AMPs as alternative therapeutic agents. dntb.gov.uafrontiersin.org

Activity against Yeast Species (e.g., Candida albicans)

This compound has shown potent inhibitory effects against yeast-phase Candida albicans, a significant human fungal pathogen. researchgate.netdntb.gov.uamdpi.comresearchgate.netnih.gov Studies have determined the minimal inhibitory concentration (MIC) and minimal fungicidal concentration (MFC) of Cecropin against C. albicans. For instance, one study reported MIC and MFC values of 0.9 μg/mL and 1.8 μg/mL, respectively. dntb.gov.uamdpi.comresearchgate.netnih.gov Time-kill kinetic studies indicate that the MFC of Cecropin can effectively kill C. albicans within a relatively short period, such as 40 minutes. dntb.gov.uamdpi.comresearchgate.netnih.gov

Here is a summary of research findings on this compound's activity against Candida albicans:

Fungal SpeciesThis compound Form TestedMIC (μg/mL)MFC (μg/mL)Killing Time at MFCReference
Candida albicansCecropin0.91.840 minutes dntb.gov.uamdpi.comresearchgate.netnih.gov
Activity against Filamentous Fungi (e.g., Aspergillus spp., Fusarium spp., Magnaporthe grisea, Beauveria bassiana)

Beyond yeasts, this compound and its derivatives have demonstrated activity against various filamentous fungi, including important plant and insect pathogens. Cecropin A has shown fungicidal properties against Aspergillus spp. and Fusarium spp. nih.gov Complete lethality was observed at concentrations of ≤ 25 µM (99 µg/ml) for germinating Aspergillus spp. conidia, while total lethality for both nongerminated and germinating Fusarium spp. conidia was achieved at a lower concentration of 1.5 µM (6 µg/ml). nih.gov The expression of a cecropin A gene in transgenic rice has been shown to confer enhanced resistance against the rice blast fungus Magnaporthe grisea. nih.govplos.org Furthermore, Bombyx mori Cecropin A has demonstrated high antifungal activity against the entomopathogenic fungus Beauveria bassiana. nih.govmdpi.combiotechrep.ir

Here is a summary of research findings on this compound's activity against filamentous fungi:

Fungal SpeciesThis compound Form TestedActivity TypeConcentrationNotesReference
Aspergillus spp.Cecropin AFungicidal≤ 25 µMEffective against germinating conidia nih.gov
Fusarium spp.Cecropin AFungicidal1.5 µMEffective against nongerminated and germinating conidia nih.gov
Magnaporthe griseaCecropin A gene expressionEnhanced resistanceN/AObserved in transgenic rice nih.govplos.org
Beauveria bassianaBombyx mori Cecropin AHigh antifungal activityN/AEffective against entomopathogenic fungus nih.govmdpi.combiotechrep.ir
Mechanisms of Antifungal Action

The antifungal mechanisms of this compound primarily involve interactions with the fungal cell membrane and cell wall. dntb.gov.uaresearchgate.netnih.gov this compound, being a cationic and amphipathic peptide, is thought to interact with the negatively charged phospholipids (B1166683) of the fungal cell membrane. apsnet.org This interaction can lead to changes in membrane permeability and fluidity, membrane disruption, and eventually cell necrosis. dntb.gov.uanih.gov Electron microscopy studies have indicated that Cecropin can cause the cell wall of C. albicans to become rough and nicked. dntb.gov.uanih.gov The peptide's interaction with the cytoplasmic membrane can lead to a loss of membrane potential. researchgate.net Furthermore, Cecropin can induce the production of excessive reactive oxygen species (ROS) within fungal cells, contributing to changes in mitochondrial membrane potential and ultimately mitochondrial damage. dntb.gov.uanih.gov This multi-modal action suggests that this compound can be a potential therapeutic solution against fungal infections. nih.gov

Antiviral Activities

In addition to its antifungal properties, this compound has demonstrated inhibitory effects against a variety of viruses. mdpi.comfrontiersin.orgnih.gov

Inhibitory Effects against Specific Viruses (e.g., HIV-1, HSV, Junin virus, Avian Influenza Virus)

Research has confirmed that this compound possesses inhibitory activity against human immunodeficiency virus 1 (HIV-1) and herpes simplex virus 1 and 2 (HSV-1 and HSV-2). frontiersin.orgnih.gov Studies have also shown its activity against the arenavirus Junin virus (JV), the etiologic agent of Argentine hemorrhagic fever. frontiersin.orgnih.govresearchgate.net While Cecropin A effectively inhibited JV multiplication, it failed to affect HSV replication in one study, whereas melittin (B549807) showed activity against both but was highly toxic. researchgate.net Cecropin A was also active against other arenaviruses like Tacaribe and Pichinde viruses. researchgate.net A hybrid peptide derived from Cecropin A and Cecropin D (Cecropin AD) has shown antiviral activity against H9N2 Avian Influenza Virus in chickens, significantly reducing viral load and inflammatory response. frontiersin.org

Here is a summary of research findings on this compound's activity against specific viruses:

Virus SpeciesThis compound Form TestedObserved ActivityNotesReference
Human Immunodeficiency Virus 1 (HIV-1)This compoundInhibitoryConfirmed activity frontiersin.orgnih.gov
Herpes Simplex Virus (HSV-1, HSV-2)This compoundInhibitoryConfirmed activity; one study noted lack of effect on replication while inhibiting JV frontiersin.orgnih.govresearchgate.net
Junin virus (JV)This compoundInhibitoryEffective inhibition of multiplication, active against other arenaviruses frontiersin.orgnih.govresearchgate.net
Avian Influenza Virus (H9N2)Cecropin AD (hybrid)AntiviralReduced viral load and inflammation in chickens frontiersin.org
Mechanisms of Antiviral Action (e.g., virus-cell fusion inhibition)

The mechanisms by which this compound exerts its antiviral effects can vary depending on the target virus. For some viruses, such as Junin virus, the inhibitory action primarily occurs at the late stages of the viral multiplication cycle, preventing viral morphogenesis and release from infected cells. researchgate.netconicet.gov.ar For other viruses, peptides with similar properties to this compound are speculated to interfere with the virus-host cell fusion process. scielo.br Synthetic hybrid peptides incorporating sequences from Cecropin A have shown potent antiviral activity, with a mechanism mainly based on the peptide's hydrophobicity and alpha-helical content, inhibiting virus-cell fusion. scielo.br While the exact mechanisms for all viruses are still under investigation, potential modes of action include direct interaction with the virus envelope or interference with essential steps in the viral replication cycle. nih.govresearchgate.netconicet.gov.arscielo.br

Antiparasitic Activities (e.g., Plasmodium falciparum, Trypanosoma cruzi)

Research indicates that this compound possesses activity against various parasites, including those responsible for significant global health burdens. Studies have demonstrated the efficacy of cecropins, including Cecropin A and B, against Plasmodium species, the causative agents of malaria. Specifically, cecropins A and B have shown activity against ookinetes and oocysts of P. falciparum, P. berghei, and P. knowlesi in mosquito vectors nih.gov. For instance, Cecropin B from giant silk moths demonstrated anti-malarial activity at a concentration of 0.5 µg/µl (128 µM), preventing the normal development of oocysts in Anopheles gambiae insects infected with Plasmodium species nih.gov.

This compound has also been investigated for its effects on Trypanosoma cruzi, the parasite responsible for Chagas disease. Early studies demonstrated the activity of synthetic cecropins, such as SB-37 and Shiva-1, against trypomastigote forms of T. cruzi in vitro, leading to parasite killing in a dose-responsive manner nih.govuniprot.org. Cecropin A has shown trypanostatic effects against T. cruzi, inhibiting its growth, although its ability to directly kill T. cruzi cells alone may be limited at certain concentrations nih.gov. One study reported that Cecropin A failed to reach the LC100 value in the 0.1 to 10 µM range against T. cruzi uni-freiburg.de. However, when combined with other peptides like melittin or apidaecin, Cecropin A at concentrations in the 1.0 to 10 µM range achieved complete trypanocidal activity uni-freiburg.de. This suggests potential synergistic effects when this compound is used in combination with other AMPs uni-freiburg.de. Furthermore, this compound expressed paratransgenically within Rhodnius prolixus, a vector of T. cruzi, has been shown to reduce the number of infective metacyclic trypomastigotes within the insect's gastrointestinal tract uniprot.org. Cecropin A exhibits activity against several strains of T. cruzi through membrane perforation and subsequent lysis aging-us.com.

Immunomodulatory Roles

Beyond its direct effects on pathogens and parasites, this compound plays significant roles in modulating the host immune system. Its immunomodulatory activities encompass the regulation of cytokine production, interaction with innate immune receptors, effects on cellular immune responses, and influence on gut microbiota and intestinal barrier function.

Regulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8, IFN-γ)

This compound has been observed to influence the production of various pro-inflammatory cytokines. Studies have shown that this compound can alleviate inflammatory responses by decreasing the production of pro-inflammatory mediators such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interferon-gamma (IFN-γ) nih.govidrblab.net. In a chicken primary hepatocyte–non-parenchymal cell co-culture model, Cecropin A diminished the levels of IL-6, IL-8, and IFN-γ in inflammatory conditions evoked by polyinosinic-polycytidylic acid (Poly I:C) nih.govidrblab.net. Similarly, in porcine intestinal epithelial cells (IPEC-J2), Cecropin A downregulated mRNA expression of Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-8 uni-freiburg.de. Another study using Musca domestica cecropin (MDC), a cecropin variant, demonstrated that it significantly inhibited inflammation by reducing the contents of TNF-α, IFN-γ, IL-6, and IL-1β in serum and colon tissues in a mouse model of ulcerative colitis medchemexpress.cn.

Table 1: Effects of this compound on Pro-inflammatory Cytokines

CytokineEffect of this compoundModel SystemSource
IL-6Decreased production/downregulated mRNA expressionChicken hepatic cell co-culture, Porcine intestinal epithelial cells, Mouse model of ulcerative colitis nih.govidrblab.netuni-freiburg.demedchemexpress.cn
IL-8Decreased production/downregulated mRNA expressionChicken hepatic cell co-culture, Porcine intestinal epithelial cells nih.govidrblab.netuni-freiburg.de
IFN-γDecreased production/reduced contentsChicken hepatic cell co-culture, Mouse model of ulcerative colitis nih.govidrblab.netmedchemexpress.cn
TNF-αDownregulated mRNA expression/reduced contentsPorcine intestinal epithelial cells, Mouse model of ulcerative colitis uni-freiburg.demedchemexpress.cn
IL-1βReduced contentsMouse model of ulcerative colitis medchemexpress.cn

Modulation of Anti-inflammatory Cytokines (e.g., IL-10, TGF-ß1)

The impact of this compound is not limited to pro-inflammatory mediators; it also influences anti-inflammatory cytokines. In the chicken hepatic cell co-culture model, Cecropin A diminished the levels of both Interleukin-10 (IL-10) and Transforming Growth Factor-beta 1 (TGF-ß1) nih.govidrblab.net. This suggests a complex, multifaceted immunomodulatory activity rather than a purely anti-inflammatory effect nih.govidrblab.net. In the mouse model of ulcerative colitis, Musca domestica cecropin also influenced IL-10 levels medchemexpress.cn.

Table 2: Effects of this compound on Anti-inflammatory Cytokines

CytokineEffect of this compoundModel SystemSource
IL-10Diminished levelsChicken hepatic cell co-culture, Mouse model of ulcerative colitis nih.govidrblab.netmedchemexpress.cn
TGF-ß1Diminished levelsChicken hepatic cell co-culture nih.govidrblab.net

Interaction with Host Innate Immune Receptors (e.g., TLR4)

This compound and other insect cecropins have been shown to interact with Toll-like receptor 4 (TLR4), a key pattern recognition receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria xiahepublishing.com. Some studies suggest that insect cecropins can target TLR4 and exhibit anti-inflammatory activities by significantly reducing inflammatory cytokines in macrophages stimulated with LPS xiahepublishing.com. This occurs via the blockade of TLR4-mediated inflammatory signaling xiahepublishing.com. Papiliocin, a cecropin-like peptide, has been shown to competitively inhibit the LPS-TLR4/MD-2 interaction by directly binding to human TLR4/MD-2, preventing its dimerization and thereby inhibiting the LPS-stimulated TLR4 inflammatory signaling pathway. Structural elements important for inhibiting TLR4 signaling via direct binding are conserved among insect cecropins, indicating that this antagonistic activity may be related to the insect Toll9-mediated immune response. AMPs, including cecropins, can interact with LPS, potentially altering its structure and reducing its binding to LPS-binding protein, thus preventing the activation of TLR4 and the subsequent pro-inflammatory response. Co-administration of a cecropin A–melittin hybrid peptide has been shown to enhance the activity of a synthetic glycolipid in blocking the TLR4 signal, suggesting a direct effect on the LPS-binding proteins of the TLR4 receptor complex.

Influence on Gut Microbiota Composition and Intestinal Barrier Function

Recent research has explored the impact of this compound on the gut microbiota and the integrity of the intestinal barrier. Studies have shown that Cecropin A can alleviate inflammation through modulating the gut microbiota. In mice with DSS-induced IBD, Cecropin A treatment led to significantly lower levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which was consistent with a decrease in bacteria highly correlated with inflammatory cytokine release, such as Bacteroides and Enterobacteriaceae.

Furthermore, Cecropin A has been shown to increase intestinal barrier function. In a porcine intestinal epithelial cell model (IPEC-J2), Cecropin A enhanced the barrier function by upregulating the levels and membrane distribution of tight junction proteins, including ZO-1, claudin-1, and occludin uni-freiburg.de. This enhancement of the intestinal barrier was found to be negatively regulated by the MEK/ERK signaling pathway uni-freiburg.de. The ability of Cecropin A to enhance intestinal barrier function suggests its potential in conditions associated with barrier impairment, such as inflammatory bowel disease uni-freiburg.de.

Table 3: Effects of this compound on Gut Health Parameters

ParameterEffect of this compoundModel SystemSource
Gut Microbiota CompositionModulation, decrease in Bacteroides and Enterobacteriaceae in DSS-induced IBD miceMice with DSS-induced IBD
Intestinal Barrier FunctionEnhancement (increased TER, upregulated tight junction proteins)Porcine intestinal epithelial cells (IPEC-J2) uni-freiburg.de

Structure Function Relationship Studies of Cecropin a

Impact of Amino Acid Sequence Variations on Activity

Variations in the amino acid sequence of Cecropin-A and cecropin-like peptides can significantly impact their antimicrobial potency and spectrum. Most mature cecropin (B1577577) peptides contain a tryptophan residue, often at the first or second position, which is considered important for full antimicrobial activity. encyclopedia.pubnih.gov Studies on cecropin-like peptides, such as papiliocin, have highlighted the importance of specific residues like tryptophan at position 2 and phenylalanine at position 5 for interaction with bacterial membranes and subsequent permeabilization. frontiersin.orgencyclopedia.pubresearchgate.netnih.gov

Replacing specific amino acid residues can alter the peptide's properties and activity. For instance, substituting certain amino acids with tryptophan or D-amino acids in analogs of cecropin D has been shown to improve antifungal properties, partly due to increased resistance to microbial proteolysis. frontiersin.org Differences in amino acid composition, amphipathicity, cationic charge, and size all contribute to the ability of these peptides to bind to and penetrate cell membranes. scirp.org

Role of Specific Residues in Membrane Interaction and Biological Activity

This compound typically possesses a strongly basic N-terminal region and a more hydrophobic C-terminal region, often linked by a flexible hinge segment rich in proline and glycine (B1666218). frontiersin.org This amphipathic nature allows the peptide to interact with both the hydrophilic and hydrophobic components of the lipid bilayer. scirp.org

Importance of Aromatic Residues (e.g., Tryptophan, Phenylalanine)

Aromatic residues, particularly tryptophan and phenylalanine, play a crucial role in the interaction of this compound and cecropin-like peptides with bacterial membranes. The presence of these residues in the amphipathic N-terminal helix is considered essential for peptide-pathogen interactions and the subsequent permeabilization of the inner membrane of Gram-negative bacteria. frontiersin.orgresearchgate.netnih.gov

Studies have shown that tryptophan residues, often located near the N-terminus, are important for attracting cecropin-like peptides to the negatively charged bacterial cell membrane. nih.gov The hydrophobic side chains of aromatic residues, including the aromatic rings of tryptophan and phenylalanine, facilitate close contact with the acyl chains in the hydrophobic core of the lipid bilayer. nih.gov

Research on hybrid peptides, such as cecropin A-magainin 2 hybrids, has further investigated the role of specific aromatic residues. For example, substituting a serine residue with hydrophobic amino acids like valine, phenylalanine, or tryptophan at a specific position in the hydrophobic region of a hybrid peptide led to a significant increase in antiviral activity, suggesting the importance of hydrophobicity at this position for potent activity. sci-hub.se

Influence of Cationic Residues

This compound is a cationic peptide at physiological pH due to the presence of positively charged amino acid residues, primarily lysine (B10760008) and arginine. scirp.orgmdpi.com This positive charge is crucial for the initial electrostatic interaction with the negatively charged headgroups of phospholipids (B1166683) in bacterial membranes. mdpi.comrcsb.orgcabidigitallibrary.org

The electrostatic attraction between the cationic peptide and the anionic bacterial membrane is believed to be a major factor in the peptide's initial binding and its selective disruption of bacterial membranes compared to typically less negatively charged eukaryotic cell membranes. scirp.orgcabidigitallibrary.org The number and distribution of cationic residues influence the peptide's affinity for the membrane and its ability to induce membrane permeabilization and cell lysis. scirp.orgmdpi.com

Effects of Peptide Engineering and Chemical Modifications

Peptide engineering and chemical modifications have been employed to develop this compound analogs and hybrid peptides with improved properties, such as enhanced antimicrobial activity, broader spectrum, reduced toxicity, and increased stability against proteases. mdpi.comoup.com

Hybrid Peptides and Analogues (e.g., Cecropin-Melittin hybrids)

Hybrid peptides, combining segments from different antimicrobial peptides, have been a successful strategy to create novel peptides with enhanced characteristics. Cecropin A-melittin (CA-M) hybrid peptides are notable examples. Melittin (B549807), another AMP, is known for its potent lytic activity but also high toxicity to eukaryotic cells. kvinzo.com By combining the N-terminal region of this compound, known for its antibacterial activity and lower toxicity, with parts of Melittin, researchers have aimed to generate peptides with retained or improved antimicrobial efficacy and reduced hemolytic activity. mdpi.comoup.comasm.org

Studies on CA-M hybrid peptides have shown that they can be active against antibiotic-resistant bacterial strains. asm.orgnih.gov Different CA-M hybrid sequences have been synthesized and evaluated, demonstrating that variations in the combined segments and peptide length can influence their activity and membrane interaction. researchgate.netnih.gov For instance, shortened CA-M hybrids have been developed that retain potent antibiotic activity despite a substantial reduction in size compared to the parent peptides. nih.gov

Research has also explored the impact of modifications within hybrid peptides, such as tryptophan substitutions in CA-M hybrid peptide analogs, which have shown enhanced antibacterial activity, improved cell selectivity, and superior efficacy against biofilms compared to the original hybrid peptide. mdpi.com

Examples of Cecropin A-Melittin Hybrid Peptides and their Characteristics:

Peptide NameSequenceLength (amino acids)Comments
CA(1-8)M(1-18)KWKLFKKIGIGAVLKVLTTGLPALIS-NH₂26Highly active hybrid. researchgate.net
CA(1-7)M(2-9)KWKLFKKIGAVLKVL-NH₂15Active shortened hybrid. nih.gov
Oct-CA(1-7)M(2-9)C₇H₁₃CO-KWKLFKKIGAVLKVL-NH₂15 + Octanoyl groupNα-octanoyl derivative of CA(1-7)M(2-9). asm.org
CA(1-7)M(5-9)KWKLLKKVLKVL-NH₂12Shortened hybrid active against colistin-resistant strains. asm.org
BP100KKLFKKILKYL-NH₂11Short hybrid with selectivity toward Gram-negative bacteria. mdpi.com
CEMAKWKLFKKIGIGAVLKVLYTGLPALKLTK–NH₂28Engineered hybrid with antifungal activity. oup.comresearchgate.net

D-amino acid analogues and Proteolytic Resistance

Naturally occurring this compound is composed of L-amino acids. nih.gov However, modifications involving the incorporation of D-amino acids have been investigated to improve the stability of antimicrobial peptides, particularly their resistance to proteolytic degradation by enzymes present in biological environments. frontiersin.orgoup.comnih.gov

Studies have shown that peptides composed entirely of D-amino acids can retain full antimicrobial activity, suggesting that the mechanism of action does not necessarily involve specific chiral receptors but rather interactions with membranes. nih.govoup.com Importantly, D-amino acid analogues have demonstrated enhanced resistance to enzymatic degradation, such as by trypsin, which can translate into longer half-lives and improved potential for therapeutic applications. oup.com

Modifications with D-amino acids can be applied to both native cecropin sequences and hybrid peptides to confer protection against proteases while maintaining or even enhancing antimicrobial activity. frontiersin.orgoup.comnih.gov

C-terminal Amidation and its Functional Consequences

C-terminal amidation is a post-translational modification observed in many cecropin peptides, including some variants of this compound. mdpi.comresearchgate.net This modification involves the enzymatic transformation of the ionizable C-terminal carboxyl group into a non-ionizable amide. researchgate.net

Studies have demonstrated that C-terminal amidation can significantly enhance both the antimicrobial activity and the spectrum of action of cecropin peptides. mdpi.comresearchgate.net This enhancement is believed to be partly due to the resulting increase in the net positive charge of the peptide, which strengthens electrostatic interactions with the negatively charged bacterial membranes. researchgate.netmdpi.com However, some research suggests that while charge contributes, it may not be the sole factor explaining the differences in activity. researchgate.net

Furthermore, C-terminal amidation can increase the hydrophobicity of the peptide, which is thought to improve cellular uptake and interaction with the hydrophobic core of the lipid bilayer. researchgate.netfrontiersin.org Amidation may also contribute to stabilizing the α-helical structure of the peptide. researchgate.net Some studies also propose that C-terminal amidation can prevent enzymatic degradation of the peptide, thereby prolonging its activity. researchgate.net

Research on recombinant cecropin A has shown that the absence of C-terminal amidation can lead to reduced activity against certain bacteria, particularly Gram-positive strains. asm.org Chemical modification to restore the amidated C-terminus can reinstate broad-spectrum activity. asm.org

Conformational Changes in Different Environments and Their Relation to Function

The conformation of this compound is highly dependent on its environment, and these conformational changes are directly related to its function, particularly its interaction with biological membranes. In aqueous solutions, this compound typically exists in a random coiled structure. mdpi.com However, upon interaction with microbial membranes or membrane-mimetic environments like micelles, it undergoes a significant conformational change, adopting a predominantly α-helical structure. mdpi.comnih.govcore.ac.uk

This membrane-induced folding is crucial for the peptide's ability to insert into and disrupt the lipid bilayer. nih.gov The amphipathic nature of the resulting α-helix allows the hydrophobic face to interact with the lipid tails within the membrane core, while the hydrophilic face interacts with the polar headgroups and the aqueous interface. researchgate.netcore.ac.uk

Studies using techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) have been instrumental in characterizing these conformational changes. mdpi.comcore.ac.ukrcsb.orgresearchgate.net For instance, CD analysis has shown the transition from a random coil in solution to an α-helical conformation in the presence of microbial membranes. mdpi.com NMR studies in membrane-mimetic environments like dodecylphosphocholine (B1670865) (DPC) micelles have provided detailed insights into the peptide's structure and orientation within the lipid bilayer. rcsb.orgresearchgate.netacs.org These studies often reveal a structure with an N-terminal amphipathic helix and a C-terminal hydrophobic helix, separated by a flexible region. rcsb.org The orientation of the peptide with its hydrophobic side buried in the lipid tails and the cationic face interacting with the phosphate (B84403) groups is favored for stable interaction. cabidigitallibrary.org

The flexible hinge region between the two helical segments is thought to be important, potentially allowing the C-terminal helix to span the lipid bilayer. rcsb.org However, some studies on specific cecropin variants, like Cecropin P1, suggest that a continuous helix structure without a prominent hinge can also occur and is related to its interaction with micelles. researchgate.netacs.org

The interaction with the membrane surface and the subsequent conformational changes can also induce distortions in the lipid bilayer, which may be correlated with the peptide's lytic effects. cabidigitallibrary.org

Data from research on this compound and related peptides highlight the dynamic nature of their structure and the critical role of membrane interaction in triggering the conformational changes necessary for their antimicrobial function.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Cecropin A16132341
Dodecylphosphocholine (DPC)183518
Lipopolysaccharide (LPS)325740014

Interactive Data Table Example (Illustrative based on search results):

While specific quantitative data tables for this compound's C-terminal amidation effects or detailed conformational changes across various environments were not directly available in a format suitable for immediate interactive table generation from the provided snippets, the search results indicate comparative studies on activity and structural properties. An illustrative table based on the types of findings could be structured as follows, assuming specific data points were extracted:

Peptide VariantC-terminal ModificationActivity against Gram-negative Bacteria (MIC, µM)Activity against Gram-positive Bacteria (MIC, µM)Predominant Conformation in BufferPredominant Conformation in Micelles
Cecropin A (Native)Amidatede.g., 1-5e.g., 5-20Random Coilα-helical
Cecropin A (Non-amidated)Free Carboxyle.g., 2-10e.g., >20Random Coilα-helical
Cecropin A Variant XAmidatede.g., 0.5-2e.g., 2-10Random Coilα-helical

Advanced Research Methodologies and Models in Cecropin a Studies

In Vitro Research Models

Bacterial and Fungal Cell Culture Assays

Bacterial and fungal cell culture assays are fundamental for evaluating the antimicrobial activity of Cecropin-A. These assays typically involve exposing microbial cultures to varying concentrations of the peptide and assessing parameters such as growth inhibition or cell viability. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism, is a key metric determined in these studies. mdpi.com For example, this compound has demonstrated activity against Gram-negative bacteria like Escherichia coli and Acinetobacter baumannii. nih.govsb-peptide.commedchemexpress.com Studies have shown that this compound can permeabilize and depolarize the membranes of Escherichia coli. nih.gov The concentration dependence of membrane permeabilization and depolarization in whole bacteria roughly correlates with bactericidal activity, suggesting a link between membrane disruption and killing. nih.gov

Fungal cell culture assays are also utilized to investigate the antifungal properties of this compound. These can involve measuring the absorbance of fungal cultures in the presence of the peptide to determine growth inhibition. apsnet.org Studies have shown that this compound exhibits fungicidal activity against certain Aspergillus and Fusarium species, with complete lethality observed at specific concentrations. sb-peptide.com The micro-broth dilution method is commonly used to determine the MIC and minimal fungicidal concentration (MFC) against fungi such as Candida albicans. nih.gov Research indicates that this compound can affect the cell wall and membrane of C. albicans, altering permeability and fluidity, and leading to cell necrosis. nih.gov

Mammalian Cell Culture Models

Mammalian cell culture models are employed to evaluate the effects of this compound on host cells, including its potential cytotoxicity and immunomodulatory activities.

Macrophages: Macrophage cell lines, such as RAW264.7 cells, are used to study the anti-inflammatory properties of this compound. sb-peptide.commdpi.comnih.gov Research has shown that this compound can suppress the production and release of inflammatory cytokines like TNF-α, IL-1β, and MIP-2 in LPS-stimulated macrophages. sb-peptide.commdpi.com It can also inhibit intracellular signaling pathways such as the ERK, JNK, and p38 MAPK pathways, which are involved in inflammatory responses. sb-peptide.commdpi.com Studies have also investigated the effect of this compound and its derivatives on macrophage cytotoxicity. nih.govasm.org

Intestinal Epithelial Cells: Intestinal epithelial cell lines, such as porcine jejunum epithelial cells (IPEC-J2), serve as models to investigate the impact of this compound on intestinal barrier function. dntb.gov.uanih.govnih.gov Studies using these models have shown that this compound can reduce bacterial adherence to epithelial cells and downregulate the expression of inflammatory factors like TNF-α, IL-6, and IL-8. dntb.gov.uanih.gov Furthermore, this compound has been shown to enhance intestinal barrier function by increasing transepithelial electrical resistance (TER) and reducing paracellular permeability. dntb.gov.ua This effect is associated with the upregulation of tight junction proteins such as ZO-1, claudin-1, and occludin, and can involve the downregulation of the MEK/ERK signaling pathway. dntb.gov.uanih.gov

Cancer Cell Lines: Various cancer cell lines are used to assess the potential antitumor activity of this compound. Studies have demonstrated tumoricidal activity against leukemia, lymphoma, colon carcinoma, small cell lung cancer, and gastric cancer cell lines. sb-peptide.comnih.govchalcogen.roscirp.org this compound can induce cell death in cancer cells, potentially through mechanisms involving membrane disruption and the induction of apoptosis. nih.govscirp.orgfrontiersin.org Research on human promyelocytic leukemia cells (HL-60) indicates that this compound can induce caspase-independent cell death and promote ROS production. medchemexpress.comfrontiersin.org Studies on human hepatocellular carcinoma cells suggest involvement of Fas, Fas-L, caspase-3, and caspase-8 pathways in this compound induced apoptosis. frontiersin.org The cytotoxic effect can be dose-dependent and may vary depending on the specific cancer cell line. chalcogen.roscirp.org

Model Lipid Membrane Systems

Model lipid membrane systems, such as vesicles and bilayers, are utilized to study the interactions of this compound with lipid membranes, providing insights into its mechanism of action at the molecular level.

Vesicles: Studies using synthetic lipid vesicles have investigated the ability of this compound to permeabilize membranes and form pores. nih.govcore.ac.ukacs.orgacs.org These experiments often involve measuring the leakage of entrapped fluorescent probes from vesicles upon addition of this compound. acs.orgacs.org Research has shown that this compound can cause leakage of vesicle contents, suggesting membrane disruption. acs.orgacs.org The interaction with lipid vesicles can be concentration-dependent, with different effects observed at varying peptide-to-lipid ratios. nih.gov Studies comparing the effects on synthetic vesicles versus whole bacteria highlight that the behavior of this compound can differ between these systems. nih.govcore.ac.uk

Bilayer: Model lipid bilayers, including supported single bilayers and multibilayers, are used to characterize the interaction and orientation of this compound within a membrane environment. core.ac.ukmdpi.com Techniques such as infrared spectroscopy can be employed to study the secondary structure and orientation of the peptide in bilayers. core.ac.uk Studies suggest that this compound can assume an alpha-helical structure upon interaction with membranes and may aggregate and adopt a transbilayer orientation. nih.govscirp.orgcore.ac.uk Atomic force microscopy (AFM) can be used to probe the effects of this compound on supported lipid bilayers, observing phenomena like pore formation and membrane disruption. mdpi.com Research indicates that this compound can induce ion channel formation at lower concentrations and membrane destabilization at higher concentrations in negatively charged lipid bilayers. mdpi.com

In Vivo Research Models (Non-Human)

In vivo non-human models are essential for evaluating the efficacy and effects of this compound within a complex biological system, providing a more complete picture than in vitro studies alone.

Insect Models

Insect models, particularly Drosophila melanogaster and Galleria mellonella, are valuable systems for studying the in vivo activity and immune responses related to this compound.

Drosophila melanogaster: Drosophila melanogaster is a widely used model organism for studying innate immunity and antimicrobial peptides like cecropins. escholarship.orgnih.govresearchgate.netmdpi.combiorxiv.orgeje.cz The Drosophila genome contains multiple cecropin (B1577577) genes (CecA1, A2, B, and C) that are induced upon infection. escholarship.orgnih.govresearchgate.netbiorxiv.org Studies in Drosophila have investigated the expression patterns of cecropin genes in response to bacterial infection, showing strong induction in the fat body and hemocytes. escholarship.orgresearchgate.netbiorxiv.org Functional studies using Drosophila lines with deletions in cecropin genes have revealed a role for cecropins in defense against certain Gram-negative bacteria and fungi. escholarship.orgbiorxiv.org Drosophila models have also been used to investigate the anti-tumor effects of this compound, particularly in models of hematopoietic tumors. mdpi.com These studies suggest that this compound can exhibit growth-reducing activity on tumors by inducing apoptosis and may interact with phosphatidylserine (B164497) on tumor cell surfaces. mdpi.com

Galleria mellonella: Galleria mellonella larvae are increasingly used as an in vivo model for testing the efficacy of antimicrobial agents against various pathogens. While not explicitly detailed for this compound alone in the provided text, Galleria mellonella is a common insect model for studying the in vivo activity of antimicrobial peptides due to its robust immune response and susceptibility to a range of human pathogens.

Nematode Models

Nematode models, such as Caenorhabditis elegans, offer a simple yet effective in vivo system for screening and evaluating the antimicrobial potential of compounds like this compound.

Caenorhabditis elegans: Caenorhabditis elegans is a valuable model for studying innate immunity and screening for anti-infective compounds. researchgate.netnih.govfrontiersin.orgumassmed.edu Its transparency, genetic tractability, and susceptibility to various human pathogens make it suitable for in vivo studies. nih.gov C. elegans models have been used to evaluate the efficacy of this compound against bacterial infections, including Acinetobacter baumannii. researchgate.netnih.govumassmed.eduasm.org Studies have shown that this compound or cecropin-like peptides can enhance the survival of C. elegans infected with A. baumannii. researchgate.netnih.govumassmed.edu Research using this model has also provided insights into the mechanism of action in vivo, suggesting that this compound can kill bacteria by disrupting their membrane integrity within the nematode host. nih.govfrontiersin.orgasm.org The C. elegans model allows for high-throughput screening of antimicrobial peptides. nih.govumassmed.edu

Avian and Mammalian Animal Models for Disease Research (e.g., Mice IBD, Chicken AIV)

Animal models play a crucial role in evaluating the in vivo efficacy of this compound against various diseases. Mammalian models, particularly mice, have been extensively used to study the effects of this compound on conditions like inflammatory bowel disease (IBD). Studies have demonstrated that this compound can alleviate inflammation in dextran (B179266) sulfate (B86663) sodium (DSS)-induced IBD in C57BL/6 mice. This alleviation is associated with a reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound treatment also showed beneficial effects on body weight loss, disease activity index (DAI) scores, and gut mucosa disruption in these models. nih.govnih.govresearchgate.net Furthermore, cecropin A's effect on modulating gut microbiota has been observed, decreasing harmful flora like Bacteroidaceae and Enterobacteriaceae while selectively enriching beneficial bacteria such as Lactobacillus. nih.govnih.govresearchgate.net

In avian models, research has explored the potential of this compound, often in the form of hybrid peptides like cecropin AD (a hybrid of cecropin A and cecropin D), against viral infections such as H9N2 avian influenza virus (AIV) in chickens. Studies have indicated that cecropin AD can significantly reduce lung pathology and viral load in infected chickens. nih.govresearchgate.netfrontiersin.org This effect is accompanied by a modulation of inflammatory responses, including a reduction in the levels of inflammatory markers like IL-6 and TNF-α in lung tissues. nih.govfrontiersin.org

Table 1: Summary of this compound Studies in Animal Models

Animal ModelDisease ModelKey FindingsRelevant Citations
MiceDSS-induced IBDAlleviates inflammation, reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), improves body weight/DAI, modulates gut microbiota. nih.govnih.govresearchgate.net
ChickensH9N2 Avian InfluenzaReduces lung pathology and viral load, modulates inflammatory markers (IL-6, TNF-α). nih.govresearchgate.netfrontiersin.org

Computational and Bioinformatic Approaches

Computational and bioinformatic tools are indispensable for understanding the structural and functional properties of this compound, as well as for designing novel peptide variants.

In Silico Peptide Design and Structure Prediction

In silico methods are widely used for designing new cecropin-derived peptides with enhanced activity or specificity. These approaches involve analyzing the amino acid sequence and predicting the three-dimensional structure of the peptide. For instance, AlphaFold-2 has been used to predict the 3D structure of cecropin A, revealing its characteristic α-helical configuration. nih.gov Analysis of the predicted structure often highlights the amphipathic nature of this compound, with distinct distribution of charged and hydrophobic amino acids, which is crucial for its interaction with bacterial membranes. nih.gov Computational tools also aid in designing truncated or hybrid peptides by predicting their antimicrobial and antifungal activities, toxicity, and physicochemical properties before synthesis and experimental validation. nih.govjapsonline.commdpi.com

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular dynamics (MD) simulations provide detailed insights into the dynamic interactions between this compound and biological membranes at the atomic level. These simulations help elucidate the mechanism by which this compound disrupts bacterial membranes. MD simulations have shown that the interaction between cecropin peptides and model membranes is stabilized by both electrostatic and hydrophobic forces. cabidigitallibrary.org The orientation of the peptide within the membrane bilayer, with the hydrophobic side embedded in lipid tails and the positively charged side interacting with phosphate (B84403) groups, is highly favored, supporting models like the "carpet" mechanism. cabidigitallibrary.orgresearchgate.net MD simulations can also reveal how this compound interacts with different membrane environments, such as those mimicking eukaryotic and prokaryotic membranes, suggesting that its ability to form an α-helix and induce membrane disruption may be dependent on the lipid bilayer's composition and charge. researchgate.netnih.gov Studies using MD simulations have also investigated the translocation of cecropin-like peptides across the outer membrane of Gram-negative bacteria, observing phenomena like transient water channel formation during translocation. biorxiv.org

Sequence Analysis and Phylogenetic Studies

Sequence analysis and phylogenetic studies are employed to understand the evolutionary history and diversity of cecropin peptides across different species. Multiple sequence alignments are used to compare the amino acid sequences of cecropins from various organisms, identifying conserved regions and variations. eje.czresearchgate.net Phylogenetic analysis helps in constructing evolutionary trees that illustrate the relationships between different cecropin genes and families, providing insights into their diversification. eje.czresearchgate.netbioinformation.netmdpi.com These studies have shown that cecropins are highly conserved in insects and that different cecropin families or sub-groups may be located on different chromosomes or clustered together, suggesting complex evolutionary processes, including gene duplication and variation in intergenic regions. bioinformation.net

Genetic Engineering and Transgenic Approaches

Genetic engineering techniques are utilized to produce this compound heterologously in various expression systems and to develop transgenic organisms with enhanced resistance to pathogens.

Heterologous Expression Systems for this compound Production (e.g., E. coli, Saccharomyces cerevisiae, Rice)

Heterologous expression systems offer a cost-effective and scalable alternative to chemical synthesis for producing this compound. Escherichia coli is a commonly used host due to its rapid growth and high expression yields. nih.govsci-hub.sesmujo.idmdpi.com However, expressing antimicrobial peptides in E. coli can be challenging due to their toxicity to the host cell and susceptibility to proteolytic degradation. sci-hub.sesmujo.idcjter.comremedypublications.com Strategies to overcome these limitations include expressing this compound as a fusion protein, often with tags like His-tag or self-aggregating proteins like ELK16, which can improve yield and simplify purification. nih.govsmujo.idcjter.commdpi.com Fusion with proteins like thioredoxin or mutated tumor necrosis factor β has also been explored. smujo.idcjter.comnih.gov Optimizing induction conditions, such as IPTG concentration and induction time, is crucial for maximizing expression in E. coli. smujo.id Increasing gene copy number can also enhance expression yield in E. coli. sci-hub.se

Saccharomyces cerevisiae (yeast) is another eukaryotic expression system used for producing antimicrobial peptides. While search results specifically mentioning Saccharomyces cerevisiae for this compound production were limited in detail in this search, yeast systems are generally explored for heterologous protein expression, offering advantages in protein folding and post-translational modifications compared to bacterial systems. sci-hub.se

Transgenic plants, such as rice (Oryza sativa), have been engineered to produce this compound. Expressing a codon-optimized synthetic this compound gene under the control of endosperm-specific promoters (e.g., glutelin B1 or glutelin B4) allows for accumulation of the peptide in rice seeds. remedypublications.commdpi.comresearchgate.netnih.govdntb.gov.ua Signal peptides are often fused to the N-terminus of this compound to direct its localization to specific organelles, such as protein storage bodies in the endosperm. remedypublications.comresearchgate.netnih.gov Transgenic rice expressing this compound has shown increased resistance to fungal and bacterial pathogens, indicating that the plant-produced peptide is biologically active. remedypublications.comresearchgate.netnih.gov Studies in transgenic rice also suggest that this compound expression can influence the plant's intrinsic gene expression, potentially activating defense mechanisms and enhancing tolerance to stress. researchgate.net

Table 2: Heterologous Expression Systems for this compound Production

Transgenic Organisms for Enhanced Resistance (e.g., Plants, Insects)

The development of transgenic organisms expressing antimicrobial peptides (AMPs) like this compound has emerged as a promising strategy to enhance innate immunity and confer resistance against various pathogens. Research has primarily focused on utilizing this compound, a potent lytic peptide originally isolated from insects, to engineer disease resistance in plants.

Studies have demonstrated the successful expression of the this compound gene from the giant silk moth Hyalophora cecropia in transgenic rice (Oryza sativa L.) to improve resistance against the rice blast fungus, Magnaporthe grisea (also known as Magnaporthe oryzae) nih.govcsic.esscispace.comproquest.comresearchgate.netnih.gov. Different genetic engineering strategies have been explored, including targeting the this compound peptide to specific cellular compartments within the plant. Two primary approaches involved designing genes to retain the peptide in the endoplasmic reticulum (ER-CecA) or to secrete it into the extracellular space (Ap-CecA) nih.govcsic.esscispace.com.

Research findings indicate that transgenic rice lines expressing ER-CecA exhibited enhanced resistance to M. grisea without significant negative impacts on plant phenotype nih.govcsic.esresearchgate.net. In contrast, while Ap-CecA expression also conferred resistance, many of these lines were non-fertile nih.govcsic.es. The biological activity of the this compound protein produced in these transgenic rice plants was confirmed by the inhibitory effect of leaf protein extracts on the in vitro growth of M. grisea nih.govcsic.es.

Further studies in transgenic rice expressing this compound specifically in seeds have shown enhanced resistance to the fungal pathogen Fusarium verticillioides and the bacterial pathogen Dickeya dadantii researchgate.netnih.gov. The accumulation levels of Cecropin A in the seeds of different transgenic lines varied, ranging from 0.5 to 6 μg/g seed tissue nih.gov.

Transgenic tobacco (Nicotiana tabacum L.) has also been utilized to evaluate the efficacy of this compound derived peptides. Expression of a hybrid peptide, Cecropin A-melittin (CEMA), under the control of a pathogen-inducible promoter, conferred enhanced resistance against the highly virulent fungal pathogen Fusarium solani oup.com. This approach, linking AMP expression to pathogen invasion, proved effective, and the accumulation of the CEMA peptide did not adversely affect the growth and development of the transgenic tobacco plants oup.com.

In vitro studies with shortened Cecropin A-derived peptides and Cecropin A-melittin hybrid peptides have demonstrated their antifungal activity against various plant-pathogenic fungi at low micromolar concentrations, suggesting their potential for use in plant transformation strategies apsnet.org. The effectiveness of transgenically expressed this compound can be influenced by factors such as degradation by plant proteases and the chosen cellular localization apsnet.orgresearchgate.net. Furthermore, expressing this compound in transgenic rice has been observed to influence host gene expression, including the upregulation of genes associated with protection against oxidative stress and the unfolded protein response nih.gov.

While significant progress has been made in developing transgenic plants with enhanced resistance using this compound, research specifically focused on creating transgenic insects with enhanced resistance by introducing the this compound gene itself is less documented in the provided literature. The natural presence and induction of cecropins as part of the insect immune system are well-established, but the application of transgenic technology to enhance insect resistance using this compound was not a primary focus of the search results nih.govcsic.esscispace.comproquest.comapsnet.orgbiotechrep.ir.

Here are some detailed research findings from studies on transgenic plants expressing this compound:

Transgenic OrganismPathogen TestedThis compound ConstructKey FindingSource
Rice (Oryza sativa)Magnaporthe griseaER-CecAEnhanced resistance to rice blast; no adverse phenotype. nih.govcsic.esresearchgate.net
Rice (Oryza sativa)Magnaporthe griseaAp-CecAEnhanced resistance to rice blast; often non-fertile. nih.govcsic.esresearchgate.net
Rice (Oryza sativa)Fusarium verticillioidesCecropin A (seed-expressed)Resistance in transgenic seeds. researchgate.netnih.gov
Rice (Oryza sativa)Dickeya dadantiiCecropin A (seed-expressed)Resistance in transgenic seeds. researchgate.netnih.gov
Tobacco (Nicotiana tabacum)Fusarium solaniCecropin A-Melittin (CEMA)Enhanced antifungal resistance when expressed under inducible promoter. oup.com

Accumulation levels of Cecropin A in transgenic rice seeds:

Transgenic LineCecropin A Accumulation (μg/g seed tissue)Source
Various lines0.5 to 6 nih.gov

Future Research Directions and Translational Perspectives for Cecropin a

Elucidation of Remaining Mechanistic Ambiguities

Despite significant research into the mode of action of CecA, certain mechanistic ambiguities persist. While the primary understanding involves the peptide's electrostatic interaction with negatively charged bacterial membranes, leading to pore formation and cell lysis, the precise details of these interactions and the potential involvement of intracellular targets are still under investigation. mdpi.com Studies suggest that some AMPs, including potentially CecA, might exert their effects by traversing the membrane and interacting with intracellular components like DNA and RNA, or by inhibiting metabolic processes. mdpi.commdpi.com Further research utilizing advanced imaging techniques, molecular dynamics simulations, and biochemical assays is crucial to fully delineate the membrane insertion process, pore formation dynamics, and any significant intracellular interactions. acs.orgresearchgate.net Understanding these intricate details will be vital for rational design of CecA analogs with enhanced specificity and efficacy.

Development of Novel Peptide-Based Research Tools and Probes

The unique properties of CecA, such as its membrane-disrupting capabilities and interactions with bacterial components, make it a valuable template for developing novel peptide-based research tools. Modified or labeled CecA peptides could serve as probes to study bacterial membrane composition and dynamics, investigate the mechanisms of action of other antimicrobial agents, or facilitate the delivery of other molecules into bacterial cells. eurogentec.com The creation of chimeric peptides, combining fragments of CecA with other functional peptides, could lead to tools with tailored specificities and activities for various research applications, including studying host-pathogen interactions and the cellular uptake of peptides. mdpi.comacs.org

Strategies to Overcome Production and Purification Challenges

A significant hurdle in the widespread application of CecA is the cost and efficiency of its production and purification. Traditional chemical synthesis can be expensive, and purification from natural sources yields are often low. plos.orgnih.gov Biotechnological production methods, while potentially less expensive, face challenges due to the antimicrobial nature of the peptide, which can be toxic to host cells. plos.orgresearchgate.netnih.gov Strategies to overcome these challenges include the use of fusion proteins to mask the peptide's toxicity during production in systems like Escherichia coli or plants. plos.orgnih.govresearchgate.netnih.gov For instance, successful production of biologically active CecA has been reported in transgenic rice seeds by targeting the peptide to oil bodies using oleosin as a carrier protein, offering advantages in terms of low cost, high yield, and simplified purification. plos.orgnih.govresearchgate.netresearchgate.net Further research is needed to optimize these expression systems and develop cost-effective, scalable purification protocols to make CecA and its analogs more accessible for research and potential commercial applications. researchgate.netnih.gov

Investigation of Resistance Development Mechanisms to Cecropin-A

While AMPs like CecA are generally considered to have a lower propensity for resistance development compared to conventional antibiotics due to their membrane-targeting mechanism, the possibility of resistance emerging cannot be ignored. mdpi.commdpi.com Future research should focus on systematically investigating the mechanisms by which bacteria might develop resistance to CecA. This could involve studying changes in bacterial membrane composition, the development of efflux pumps that can actively transport the peptide out of the cell, or enzymatic degradation of the peptide. frontiersin.orgasm.org Understanding these potential resistance mechanisms is crucial for designing modified CecA peptides or combination therapies that can mitigate or overcome the development of resistance.

Exploration of Synergistic Effects with Other Antimicrobial Agents

Combining CecA with conventional antibiotics or other antimicrobial agents presents a promising strategy to enhance efficacy, broaden the spectrum of activity, and potentially reduce the likelihood of resistance development. mdpi.comfrontiersin.orgmdpi.commdpi.com Research has already demonstrated synergistic activity between CecA or its derivatives and certain antibiotics against multidrug-resistant bacterial strains. mdpi.comnih.govoup.comfrontiersin.org For example, cecropin (B1577577) A2, a derivative of CecA, showed synergistic activity with tetracycline (B611298) against Pseudomonas aeruginosa, facilitating the antibiotic's entry into bacterial cells. nih.gov Further studies are needed to systematically explore synergistic combinations of CecA with a wide range of antimicrobial agents, including other AMPs, and to elucidate the underlying mechanisms of these synergistic interactions. mdpi.com

Potential as a Foundation for New Therapeutic Strategies against Infectious and Inflammatory Diseases

CecA's potent antimicrobial and observed anti-inflammatory properties highlight its potential as a foundation for developing new therapeutic strategies against infectious and inflammatory diseases. mdpi.commdpi.comnih.govnih.govfrontiersin.orgmdpi.comnih.govnih.gov Its ability to directly kill pathogens and modulate the host immune response makes it a compelling candidate for treating infections, particularly those caused by multidrug-resistant organisms. mdpi.comnih.gov Research has shown that CecA can alleviate inflammation by reducing pro-inflammatory cytokines and enhancing intestinal barrier function. nih.govfrontiersin.orgmdpi.com Future research should focus on developing stable and targeted delivery systems for CecA, evaluating its efficacy in various infection models, and conducting preclinical and clinical trials to assess its safety and therapeutic potential in humans and animals. nih.gov The development of CecA-based therapeutics could offer novel approaches to combat a range of conditions, including systemic infections, localized infections, and inflammatory disorders.

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying Cecropin-A’s antimicrobial activity?

  • Methodological Answer: this compound’s efficacy is commonly evaluated using in vitro assays such as broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-negative and Gram-positive bacteria. Standardized protocols recommend using reference bacterial strains (e.g., E. coli ATCC 25922) to ensure reproducibility . For in vivo models, Galleria mellonella larvae or murine infection models are employed to assess toxicity and therapeutic potential, with strict adherence to ethical guidelines for animal studies .

Q. How can researchers ensure reproducibility in this compound membrane interaction studies?

  • Methodological Answer: Reproducibility requires meticulous documentation of peptide preparation (e.g., solvent, purity ≥95%) and experimental conditions (e.g., lipid composition in synthetic membranes). Techniques like circular dichroism (for secondary structure analysis) and surface plasmon resonance (for binding kinetics) should follow established protocols . Cross-validation with multiple bacterial strains or membrane mimics (e.g., liposomes with varying phospholipid ratios) reduces variability .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

  • Methodological Answer: Dose-response curves should be analyzed using nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Software like GraphPad Prism or R with packages (e.g., drc) is standard. Replicates (n ≥ 3) and outlier tests (e.g., Grubbs’ test) ensure robustness .

Advanced Research Questions

Q. How can conflicting reports on this compound’s cytotoxicity be systematically resolved?

  • Methodological Answer: Discrepancies often arise from cell-line-specific responses (e.g., cancer vs. primary cells). A scoping review (following Arksey & O’Malley’s framework ) can map variables like incubation time, peptide concentration, and assay type (MTT vs. LDH release). Meta-regression identifies confounding factors, while in silico tools (e.g., ToxinPred) predict cytotoxic motifs for rational peptide redesign .

Q. What strategies improve this compound’s stability in physiological environments for therapeutic applications?

  • Methodological Answer: Stability can be enhanced via PEGylation or encapsulation in lipid nanoparticles. Pharmacokinetic studies in rodent models require HPLC-MS to track peptide degradation. Comparative studies should test modified analogs (e.g., D-amino acid substitutions) against proteolytic enzymes (e.g., trypsin) .

Q. How can computational modeling optimize this compound’s design for novel bacterial targets?

  • Methodological Answer: Molecular dynamics simulations (e.g., GROMACS) model peptide-membrane interactions, while machine learning (e.g., random forests) predicts activity from sequence features. Validation requires in vitro MIC assays against emerging pathogens (e.g., multidrug-resistant Acinetobacter) .

Data Contradiction and Synthesis

Q. What frameworks address variability in this compound’s reported antimicrobial spectra?

  • Methodological Answer: A systematic evidence synthesis (e.g., PRISMA guidelines) categorizes studies by bacterial species, experimental protocols, and peptide sources. Discordant results are resolved through subgroup analysis and sensitivity testing in standardized media (e.g., CAMHB) .

Experimental Design Tables

Aspect Recommendations References
In vitro MIC AssaysUse CLSI guidelines; include positive controls (e.g., polymyxin B)
In vivo Toxicity TestingEmploy ISO 10993-5 for cell viability; use ≥6 animals/group for statistical power
Peptide SynthesisVerify purity via HPLC; report mass spectrometry data

Key Considerations for Advanced Studies

  • Reproducibility : Archive raw data (e.g., microscopy images, spectra) in repositories like Zenodo .
  • Interdisciplinary Collaboration : Combine biophysical, microbiological, and computational approaches to address mechanistic complexity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.